7-Chloro-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazoline
Overview
Description
7-Chloro-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazoline is a heterocyclic compound that belongs to the quinazoline family. This compound is characterized by its unique structure, which includes a chloro substituent at the 7th position and a fused pyrroloquinazoline ring system. Quinazoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazoline typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-aminobenzylamine with chloroacetyl chloride, followed by cyclization with formic acid. The reaction conditions often include refluxing the mixture in an appropriate solvent such as toluene or ethanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
7-Chloro-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or m-chloroperbenzoic acid to form quinazoline oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloro substituent can be replaced by nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, solvents like dichloromethane.
Reduction: Sodium borohydride, lithium aluminum hydride, solvents like ethanol or tetrahydrofuran.
Substitution: Amines, thiols, solvents like ethanol or acetonitrile.
Major Products Formed
Oxidation: Quinazoline oxides.
Reduction: Reduced quinazoline derivatives.
Substitution: Substituted quinazoline derivatives with various functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its potential therapeutic applications, including as an NMDA receptor antagonist.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7-Chloro-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazoline involves its interaction with specific molecular targets. For instance, it has been shown to suppress the up-regulation of NR2B and increase the expression of p-ERK1/2, which are involved in neuroprotection . The compound may fit well in the binding pocket of certain receptors, interacting with key residues to exert its effects.
Comparison with Similar Compounds
Similar Compounds
1,2,3,9-tetrahydropyrrolo[2,1-b]quinazoline: Lacks the chloro substituent but shares a similar core structure.
Quinazoline oxides: Oxidized derivatives with different biological activities.
Pyrrolopyrazine derivatives: Contain a similar pyrrole ring but differ in the fused ring system and biological activities.
Uniqueness
7-Chloro-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazoline is unique due to its specific chloro substituent, which can influence its reactivity and biological properties. This compound’s ability to act as a neuroprotective agent and its potential therapeutic applications set it apart from other similar compounds.
Properties
IUPAC Name |
7-chloro-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazoline | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClN2/c12-9-3-4-10-8(6-9)7-14-5-1-2-11(14)13-10/h3-4,6H,1-2,5,7H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ARJIJPFUZIUUMA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=NC3=C(CN2C1)C=C(C=C3)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClN2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90492531 | |
Record name | 7-Chloro-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90492531 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.67 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
61938-85-0 | |
Record name | 7-Chloro-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazoline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=61938-85-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 7-Chloro-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90492531 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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